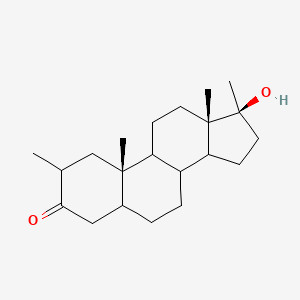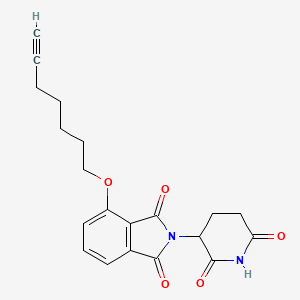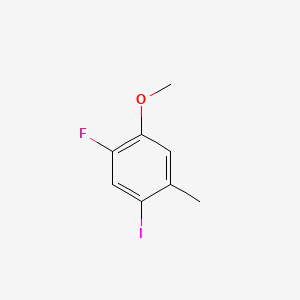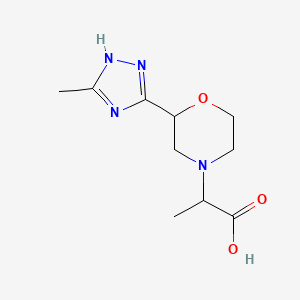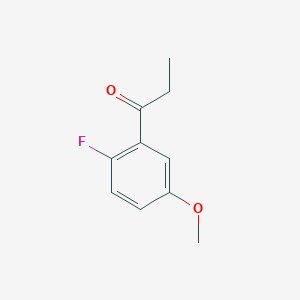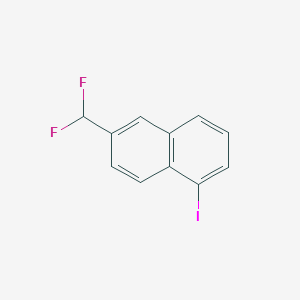
2-(Difluoromethyl)-5-iodonaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-5-iodonaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a difluoromethyl group and an iodine atom attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-iodonaphthalene typically involves the introduction of the difluoromethyl group and the iodine atom onto the naphthalene ring. One common method is the difluoromethylation of naphthalene derivatives using difluoromethylation reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of transition metal catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize efficient and cost-effective reagents and catalysts to achieve high yields and purity. The choice of reagents and reaction conditions can vary depending on the specific requirements of the production process .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-5-iodonaphthalene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cross-Coupling Reactions: The iodine atom can be used in cross-coupling reactions to form carbon-carbon bonds with other organic molecules.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Transition Metal Catalysts: For cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized naphthalene derivatives, while cross-coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
2-(Difluoromethyl)-5-iodonaphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 2-(Difluoromethyl)-5-iodonaphthalene involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity, while the iodine atom can participate in various chemical transformations. These interactions can modulate the compound’s biological and chemical properties, making it useful in different applications .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(Difluoromethyl)-5-iodonaphthalene include:
- 2-(Difluoromethyl)-5-bromonaphthalene
- 2-(Difluoromethyl)-5-chloronaphthalene
- 2-(Difluoromethyl)-5-fluoronaphthalene
Uniqueness
The uniqueness of this compound lies in its specific combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity and selectivity in various reactions. Additionally, the presence of the iodine atom allows for versatile functionalization through substitution and cross-coupling reactions .
属性
分子式 |
C11H7F2I |
|---|---|
分子量 |
304.07 g/mol |
IUPAC 名称 |
6-(difluoromethyl)-1-iodonaphthalene |
InChI |
InChI=1S/C11H7F2I/c12-11(13)8-4-5-9-7(6-8)2-1-3-10(9)14/h1-6,11H |
InChI 键 |
MNUFAXRNGLCOJN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=C2)C(F)F)C(=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


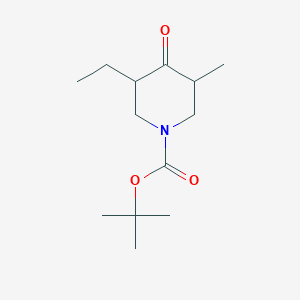

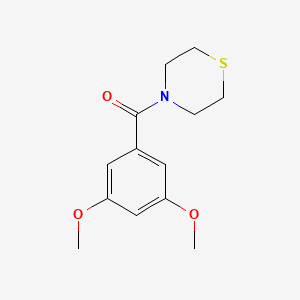
![2-[3-(Difluoromethyl)-4-fluoro-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14769035.png)
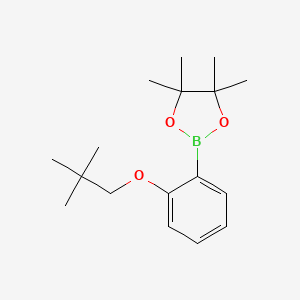
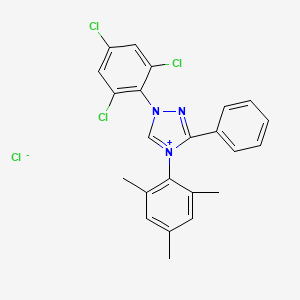
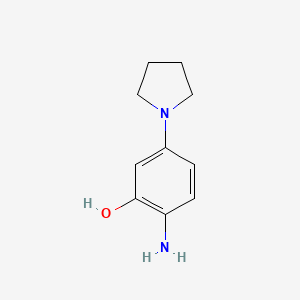
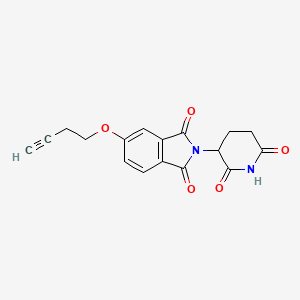
![13-phosphoniapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14769079.png)
